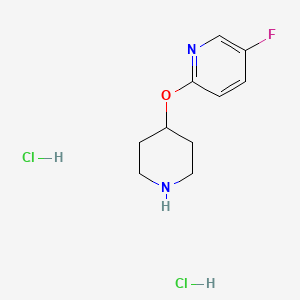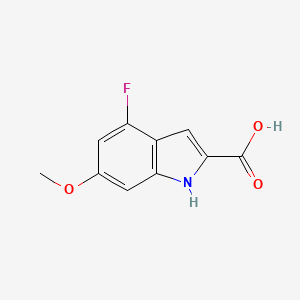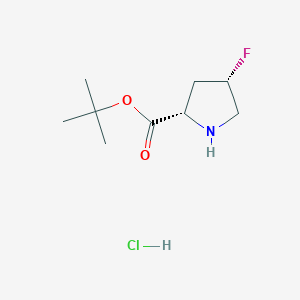
(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile is a chemical compound with a unique structure that includes a nitrile group, a hydroxyl group, and a hydroxymethyl group attached to an oxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as a protected sugar derivative.
Formation of the Oxolane Ring: The oxolane ring is formed through a series of reactions, including cyclization and protection/deprotection steps.
Introduction of Functional Groups: The hydroxyl and hydroxymethyl groups are introduced through selective functionalization reactions.
Nitrile Group Addition: The nitrile group is added using a cyanation reaction, often involving reagents like sodium cyanide or trimethylsilyl cyanide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the synthesis steps efficiently.
Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Purification Techniques: Employing purification techniques like crystallization, distillation, and chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst are employed.
Substitution: Conditions may include the use of strong acids or bases, and reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine derivative.
Substitution: Formation of ethers or esters, depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in key biochemical pathways.
Pathways Involved: It can modulate pathways related to cell signaling, metabolism, or gene expression.
Effects: The compound’s effects are mediated through its binding to these targets, leading to changes in cellular function or activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolane-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolane-2-methanol: Similar structure but with a methanol group instead of a nitrile group.
Uniqueness
(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C6H9NO3 |
|---|---|
Molekulargewicht |
143.14 g/mol |
IUPAC-Name |
(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile |
InChI |
InChI=1S/C6H9NO3/c7-2-4-1-5(9)6(3-8)10-4/h4-6,8-9H,1,3H2/t4-,5-,6+/m0/s1 |
InChI-Schlüssel |
FXOCGLGSNBTIAA-HCWXCVPCSA-N |
Isomerische SMILES |
C1[C@H](O[C@@H]([C@H]1O)CO)C#N |
Kanonische SMILES |
C1C(OC(C1O)CO)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Methylphenyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B13501374.png)




![(1R,2R,4S)-7-Azabicyclo[2.2.1]heptan-2-amine](/img/structure/B13501398.png)

![n-[4-Methoxy-3-(methylamino)phenyl]acetamide](/img/structure/B13501411.png)






